Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,3,6-trimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-5-18-12(17)8-6(2)13-10-9(8)14-7(3)15(4)11(10)16/h13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQAPXVBWOIMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1N=C(N(C2=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with amidines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable for drug discovery and development.
Medicine: In the medical field, this compound is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations
Pyrrolo[3,2-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural comparisons include:
*Molecular weights are included where explicitly stated in the evidence.
Key Observations :
- Steric Effects : Bulky substituents like diphenyl () or benzyl () groups may hinder rotational freedom or intermolecular interactions, impacting crystallization and solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) can polarize the aromatic system, influencing reactivity and binding to biological targets.
Physical and Crystallographic Properties
Crystal structure analyses reveal substituent-dependent conformational trends:
- Dihedral Angles: In Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate, the pyrrolopyrimidine core is nearly planar (dihedral angle = 5.8°), while the chlorophenyl and benzene rings are inclined at 61.05° and 75.39°, respectively . This contrasts with thiazolo[3,2-a]pyrimidine derivatives, where fused rings exhibit significant puckering (flattened boat conformation) .
- Intermolecular Interactions : Weak C–H···O hydrogen bonds and π-π stacking (e.g., centroid distances of 3.595 Å in ) stabilize crystal packing, with implications for solubility and melting points.
Biological Activity
Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This compound exhibits various biological activities that can be attributed to its structural features:
-
Anticancer Activity : The compound has shown promising results in inhibiting cancer cell lines. For instance:
- In a study by Li et al., derivatives of pyrrolo[3,2-d]pyrimidine were evaluated against MCF-7 and NCI-H460 cell lines with IC values indicating significant cytotoxicity .
- Another study demonstrated that related compounds exhibited inhibition of Aurora-A kinase activity with IC values as low as 0.16 µM .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens. Further research is needed to elucidate specific mechanisms and efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.39 | |
| Anticancer | NCI-H460 | 0.46 | |
| Aurora-A Kinase Inhibition | - | 0.16 | |
| Antimicrobial | Various pathogens | TBD | TBD |
Case Study: Anticancer Screening
In a comprehensive screening of pyrrolo[3,2-d]pyrimidine derivatives, including this compound:
- Methodology : The compounds were tested using the MTT assay to evaluate cytotoxicity against several cancer cell lines.
- Results : The compound demonstrated significant cytotoxicity with IC values in the low micromolar range across multiple cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrrole precursors with carbonyl reagents. Key steps include:
Formation of the pyrrolo-pyrimidine core via acid-catalyzed cyclization.
Esterification at the 7-position using ethyl chloroformate.
Introduction of methyl groups via alkylation or nucleophilic substitution.
Optimization strategies include adjusting solvents (e.g., DMF for polar intermediates), temperature (80–120°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid). Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystals are grown via slow evaporation in solvents like ethanol or DCM.
Data collection uses a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Refinement with SHELXL software resolves bond lengths, angles, and torsional strain.
For example, triclinic symmetry (space group P1) with unit cell parameters a = 9.661 Å, b = 12.422 Å, c = 14.007 Å, and angles α = 72.11°, β = 82.70°, γ = 70.18° reveals a planar pyrrolo-pyrimidine core with slight distortion due to steric hindrance from methyl groups .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants and integration. For instance, the ethyl ester group shows a triplet at δ ~1.3 ppm (CH₃) and quartet at δ ~4.3 ppm (CH₂).
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/OH bands (if present) at 3200–3500 cm⁻¹.
- HRMS : Validate molecular ion ([M+H]⁺) matching theoretical m/z (e.g., 549.10 for C₃₁H₃₇ClN₄O₃ analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity across different methodologies?
- Methodological Answer :
Comparative Analysis : Replicate procedures under standardized conditions (solvent purity, equipment calibration).
Advanced Chromatography : Use HPLC-MS to quantify impurities (e.g., unreacted starting materials).
Thermogravimetric Analysis (TGA) : Assess thermal stability to identify decomposition products affecting yield.
Discrepancies often arise from variations in purification (e.g., column chromatography vs. recrystallization) or moisture sensitivity of intermediates .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace methyl with cyclopropyl or fluorophenyl groups).
Biological Assays : Test kinase inhibition (IC₅₀) or receptor binding (Kd) using fluorescence polarization or SPR.
Computational Docking : Model interactions with target proteins (e.g., EGFR or Aurora kinases) using AutoDock Vina.
Example: Ethyl 3-cyclopropyl analogs show enhanced kinase inhibition due to improved hydrophobic pocket fitting .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodological Answer :
Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced aqueous solubility.
Nanoformulation : Use liposomal encapsulation or PEGylation to improve plasma half-life.
Co-crystallization : Co-crystallize with co-formers (e.g., succinic acid) to stabilize polymorphs with higher solubility .
Q. What computational methods are used to predict the compound’s reactivity or degradation pathways?
- Methodological Answer :
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to hydrolysis.
MD Simulations : Model solvation effects in physiological buffers (e.g., PBS) to predict aggregation tendencies.
QSAR Modeling : Correlate substituent electronegativity with metabolic stability using partial least squares regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
